2-Methyl-1,3,6-trioxocane

Description

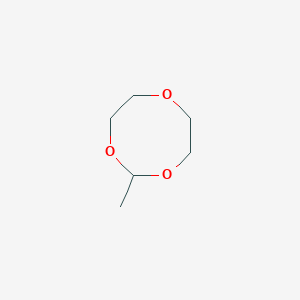

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3,6-trioxocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6-8-4-2-7-3-5-9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKNJVNWABGPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182130 | |

| Record name | 2-Methyl-1,3,6-trioxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2781-01-3 | |

| Record name | 2-Methyl-1,3,6-trioxocane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3,6-trioxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1,3,6-TRIOXOCANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJ3611OQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methyl 1,3,6 Trioxocane and Its Key Methylene Derivative

General Principles of Trioxocane Synthesis from Dialdehydes

The formation of the 1,3,6-trioxocane (B167397) ring system from dialdehydes or their precursors is fundamentally based on the principles of cyclic acetal (B89532) formation. This typically involves the reaction of a diol with an aldehyde or its equivalent under catalytic conditions. In the context of 2-methyl-1,3,6-trioxocane, the key building blocks are diethylene glycol and acetaldehyde (B116499).

The most common and direct method for the synthesis of this compound is the acid-catalyzed condensation of diethylene glycol with acetaldehyde. This reaction is a classic example of acetalization, where two alcohol functional groups from the diol react with the carbonyl group of the aldehyde to form a cyclic acetal.

The reaction mechanism proceeds through several key steps. First, the carbonyl oxygen of acetaldehyde is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of diethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. Following the formation of the hemiacetal, the second hydroxyl group of the diethylene glycol molecule undergoes an intramolecular cyclization by attacking the protonated hemiacetal, which, after the elimination of a water molecule, results in the formation of the stable eight-membered 1,3,6-trioxocane ring.

While direct acid-catalyzed condensation is the primary route to simple trioxocanes, more complex syntheses can employ ring-closing strategies that are facilitated by neighboring group participation. In this context, a precursor molecule is designed with a reactive site and a suitably positioned participating group that assists in the cyclization process.

For the formation of a trioxocane ring, a hypothetical precursor could be a molecule containing a leaving group and a nearby hydroxyl group that is part of a diethylene glycol-like moiety. The neighboring ether oxygen atom in the diethylene glycol backbone can participate in the displacement of the leaving group through an intramolecular nucleophilic attack. This participation would lead to the formation of a cyclic oxonium ion intermediate, which is then opened by the terminal hydroxyl group to form the eight-membered trioxocane ring.

This type of neighboring group participation is a well-established principle in organic chemistry and is known to accelerate the rate of intramolecular reactions and influence the stereochemical outcome. nih.govnih.gov The efficiency of such a strategy would depend on the nature of the leaving group, the length and flexibility of the linker, and the reaction conditions. While specific examples of this strategy for the synthesis of this compound are not extensively documented in the literature, the underlying principles are sound and offer a potential alternative synthetic route.

Targeted Synthesis of 2-Methylene-1,3,6-trioxocane (MTC)

2-Methylene-1,3,6-trioxocane (MTC) is a cyclic ketene (B1206846) acetal, a class of monomers known for their utility in radical ring-opening polymerization to produce biodegradable polyesters. researchgate.net The synthesis of MTC requires the introduction of an exocyclic double bond at the 2-position of the 1,3,6-trioxocane ring.

The formation of an exocyclic methylene (B1212753) group on a cyclic acetal can be achieved through various established synthetic methods. One of the most prominent is the Wittig reaction, which involves the reaction of a ketone or an aldehyde with a phosphonium (B103445) ylide. eurekaselect.comacs.orgmsstate.edu In the context of MTC synthesis, a precursor ketone, 1,3,6-trioxocan-2-one, would be required. The reaction of this cyclic ketone with a methylene-transfer reagent like methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield the desired 2-methylene-1,3,6-trioxocane. eurekaselect.com

The Wittig reaction is known for its reliability and functional group tolerance. The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) halide with a strong base. The reaction proceeds through a betaine (B1666868) intermediate or directly to an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine (B44618) oxide, the thermodynamic driving force for the reaction. researchgate.net

Alternative methods for olefination, such as the Peterson olefination or the Tebbe reaction, could also be envisioned for the formation of the exocyclic double bond in MTC.

Multi-step synthetic sequences involving halogenated intermediates provide a versatile route to cyclic ketene acetals like MTC. A plausible synthetic strategy begins with the formation of a 2-halo-1,3,6-trioxocane derivative. This can be followed by an elimination reaction to introduce the exocyclic double bond.

One such approach involves the reaction of diethylene glycol with a dihaloacetyl halide or a related precursor. For instance, the reaction of diethylene glycol with dibromoacetyl bromide in the presence of a base could yield a bicyclic bromoacetal intermediate. Subsequent treatment of this intermediate with a reducing agent or a strong base could then lead to the formation of the exocyclic methylene group through a dehydrohalogenation or a reductive elimination process.

A more direct route, as suggested by research on the synthesis of other cyclic ketene acetals, involves the formation of a chlorinated acetal intermediate. researchgate.net For MTC, this would likely involve the reaction of diethylene glycol with a chlorinated acetaldehyde equivalent, such as 2,2-dichloroacetaldehyde, in the presence of a catalyst. This would form 2-(chloromethyl)-2-chloro-1,3,6-trioxocane. Subsequent treatment of this dihalogenated intermediate with a reducing metal, such as zinc or magnesium, would then effect a dehalogenation to form the exocyclic double bond of MTC.

Another potential route involves the synthesis of 2-halomethyl-1,3,6-trioxocane. This intermediate could be subjected to dehydrohalogenation using a strong, non-nucleophilic base to generate the exocyclic methylene group of MTC.

Influence of Reaction Conditions on Synthetic Efficiency and Purity

The efficiency and purity of the synthesis of both this compound and 2-methylene-1,3,6-trioxocane are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, reaction temperature, reactant concentrations, and the method of water removal for acetalization reactions.

For the acid-catalyzed synthesis of this compound, the catalyst concentration is a critical factor. bohrium.com An optimal catalyst concentration exists where the reaction rate is maximized. bohrium.com Exceeding this concentration may not lead to a significant increase in the reaction rate and could promote side reactions, leading to a decrease in purity. A study on a similar acetalization reaction showed that increasing the catalyst loading from 10 g/L to 25 g/L resulted in an increased conversion of the glycol. koreascience.kr

The reaction temperature also plays a crucial role. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts or decomposition of the desired product. For the synthesis of the parent compound, 1,3,6-trioxocane, the cyclization of the oligomeric precursor is typically carried out at temperatures between 150°C and 250°C. google.com

The molar ratio of the reactants is another important parameter. In the synthesis of this compound, using an excess of acetaldehyde can help to drive the reaction to completion, but it can also lead to the formation of oligomeric or polymeric side products. A study on a related acetalization found that increasing the aldehyde to glycol ratio from 0.5:1 to 2.5:1 increased the conversion of the glycol to a maximum, after which a further increase in the aldehyde ratio led to a decrease in conversion. koreascience.kr

For the synthesis of MTC, particularly in multi-step sequences involving halogenated intermediates, the choice of base and solvent for the elimination step is critical to maximize the yield of the desired product and minimize the formation of isomeric byproducts. The purity of the final MTC monomer is of utmost importance for its subsequent polymerization, as impurities can significantly affect the polymerization kinetics and the properties of the resulting polymer.

Table 1: Influence of Catalyst Loading on Glycol Conversion in an Analogous Acetalization Reaction koreascience.kr

| Catalyst Loading (g/L) | Glycol Conversion (%) |

| 10 | 75 |

| 15 | 82 |

| 20 | 88 |

| 25 | 90 |

Table 2: Effect of Aldehyde/Glycol Volume Ratio on Glycol Conversion in an Analogous Acetalization Reaction koreascience.kr

| Aldehyde/Glycol Ratio | Glycol Conversion (%) |

| 0.5:1 | 65 |

| 1.5:1 | 80 |

| 2.5:1 | 90 |

| 3.5:1 | 85 |

Advanced Polymerization Mechanisms and Kinetics of 2 Methylene 1,3,6 Trioxocane

Radical Ring-Opening Polymerization (RROP) of 2-Methylene-1,3,6-trioxocane (MTC)

Radical ring-opening polymerization (RROP) is a key method for polymerizing MTC, offering an alternative to traditional condensation reactions for producing polyesters. This process is compatible with a wide range of vinyl monomers, allowing for the synthesis of various biodegradable copolymers.

The RROP of MTC proceeds through a well-defined mechanistic pathway. The process is initiated by a radical species that attacks the exocyclic carbon-carbon double bond (C=C) of the MTC monomer. This initial addition leads to the formation of a transient radical intermediate.

Unlike conventional vinyl polymerization that would proceed to form a carbon-carbon backbone, the ring structure of the MTC intermediate is thermodynamically strained. The presence of oxygen atoms in the ring facilitates a ring-opening event, which is energetically favorable because it leads to the formation of a highly stable carbon-oxygen double bond (an ester group). This rearrangement results in the opening of the seven-membered ring to form a linear repeating unit containing an ester linkage, and it regenerates a radical at the end of the newly formed segment, which can then propagate the polymerization by reacting with another MTC monomer.

This ring-opening process is highly efficient and is considered essentially quantitative. Spectroscopic analyses, such as 13C NMR, have shown a near absence of signals that would correspond to acetal (B89532) carbons from ring-retaining propagation, confirming that the ring-opening pathway is the overwhelmingly dominant mechanism. This quantitative ring-opening is crucial as it ensures the regular insertion of ester functionalities into the polymer backbone, which is essential for the material's designed degradability. The two primary mechanistic outcomes for cyclic ketene (B1206846) acetals are the desirable ring-opening reaction that forms an ester and a propagating radical, or an undesirable ring-retaining path that forms a simple carbon-carbon bond. For MTC, the former is the principal route.

Kinetic investigations of the RROP of MTC reveal a complex polymerization behavior that does not follow simple chain-growth kinetics throughout the entire reaction. Instead, the kinetic profile can be segmented into three distinct phases as monomer conversion increases:

Chain Growth Phase: At the initial stages of the polymerization, the reaction follows a conventional chain-growth mechanism. The concentration of propagating radicals is relatively constant, and the polymer chains grow rapidly.

Stationary Phase: As the reaction proceeds and monomer concentration decreases, the polymerization rate may slow down, entering a stationary period.

Step Growth Phase: At higher monomer conversion levels, the kinetic behavior transitions towards a step-growth character. This change is attributed to the increasing influence of side reactions, such as branching and recombination of polymer chains, which become more prevalent as the concentration of propagating radical chains increases relative to the remaining monomer.

This multi-phase kinetic behavior is a characteristic feature of the RROP of certain cyclic ketene acetals like MTC.

Table 1: Kinetic Phases in the RROP of MTC This table presents a conceptual model of the kinetic phases observed during the radical ring-opening polymerization of 2-Methylene-1,3,6-trioxocane, based on described behaviors.

| Kinetic Phase | Approximate Conversion Range | Dominant Reaction | Polymer Growth Characteristic |

| Chain Growth | 0-40% | Radical Propagation | Rapid increase in molecular weight |

| Stationary | 40-70% | Propagation and Termination Balance | Slower, more constant growth |

| Step Growth | >70% | Chain Recombination/Branching | Increase in molecular weight through polymer-polymer reactions |

The choice of initiator system and its concentration significantly influences the RROP of MTC, affecting both the polymerization rate and the characteristics of the resulting polymer, such as molecular weight and dispersity (Đ).

Initiator Concentration: An increase in the initiator concentration generally leads to a higher concentration of propagating radicals. This results in a faster polymerization rate. However, excessively high initiator concentrations can lead to several competing effects. While the rate increases, the average molecular weight of the polymer tends to decrease because more polymer chains are initiated simultaneously. Furthermore, a higher radical concentration can increase the likelihood of termination reactions, leading to shorter chains and potentially a broader molecular weight distribution (higher dispersity). For instance, in related copolymerization studies of MTC, initiator concentrations of around 3 mol% have been utilized.

Table 2: Effect of Initiator Concentration on MTC Polymerization This interactive table illustrates the theoretical impact of initiator concentration on key polymerization parameters for the RROP of MTC.

| Initiator Conc. (mol%) | Polymerization Rate (Rp) | Avg. Molecular Weight (Mn) | Dispersity (Đ) |

| 1.0 | Low | High | Low (~1.5) |

| 3.0 | Medium | Medium | Medium (~1.8) |

| 5.0 | High | Low | High (>2.0) |

Temperature is a critical parameter in the RROP of MTC, exerting a strong influence on the reaction kinetics and the structure of the resulting polymer. The polymerization rate generally increases with temperature, primarily due to the accelerated thermal decomposition of the radical initiator, which generates radicals more rapidly.

Higher temperatures also increase the rate constant of propagation. However, temperature can also influence the balance between the desired ring-opening and potential side reactions. While MTC undergoes quantitative ring-opening across a range of temperatures, related structures have shown temperature-dependent behavior where ring-opening is favored at higher temperatures (e.g., 120 °C) while the structure remains stable at lower temperatures (e.g., 25 °C). For copolymerizations involving MTC, temperatures around 70 °C are commonly employed. Systematic studies have varied the reaction temperature to analyze its precise impact on the kinetic behavior of MTC polymerization.

Photo-Initiated Radical Ring-Opening Polymerization of MTC

In addition to thermal initiation, the RROP of MTC can be effectively initiated using ultraviolet (UV) light, which provides an alternative energy source for generating the necessary radical species.

Photo-initiated RROP involves the use of a photoinitiator, a compound that absorbs light at a specific wavelength and subsequently decomposes into radicals. For many polymerization processes, the effective UV wavelength range is between 200 and 400 nm.

When a suitable photoinitiator is added to MTC, irradiation with UV light within this range leads to the generation of initiating radicals, triggering the polymerization. Studies comparing polymers obtained from photo-initiated and thermally-initiated RROP of similar cyclic ketene acetals have shown the resulting polymer structures to be identical, confirming the viability of the photo-initiated pathway. The rate of polymerization in a photo-initiated system is dependent on the light intensity and the quantum yield of the photoinitiator at the specific wavelength used. Higher light intensity generally leads to a higher concentration of radicals and thus an accelerated polymerization rate. The absorption characteristics of the photoinitiator determine the most effective wavelength; the process is most efficient when the irradiation wavelength matches the absorption maximum of the photoinitiator. This allows for spatial and temporal control over the polymerization process, which is a significant advantage over thermal methods.

Photochemical Action Plot Analysis for Wavelength-Orthogonal Responses

Photochemical action plot analysis is a powerful technique for deconvoluting the wavelength-dependent efficiency of photochemical reactions. nih.gov This methodology involves irradiating identical samples with monochromatic light of varying wavelengths while keeping the number of photons constant, and then quantifying the resulting photochemical conversion. nih.gov The resulting action plot graphs reaction quantum efficiency against wavelength, providing a detailed map of the wavelengths that are most effective in promoting a specific chemical transformation. bohrium.com This analysis can reveal that the optimal wavelength for a reaction does not always align with the maximum absorbance of the chromophore, often identifying highly efficient regions at the edges of absorption bands. nih.govresearchgate.net

In the context of 2-methylene-1,3,6-trioxocane (MTC) polymerization, this technique is instrumental for achieving wavelength-orthogonal control. Orthogonality in photochemistry refers to the ability to independently address and trigger different chemical reactions within the same system by using distinct wavelengths of light. nih.gov By identifying specific wavelengths that selectively activate one reaction pathway without initiating others, a high degree of control over the polymerization process can be achieved. kit.edu

For instance, a system could be designed where one wavelength initiates the ring-opening of MTC, while a different, non-overlapping wavelength triggers the polymerization of a second monomer or a specific post-polymerization modification. nih.gov This is achieved by selecting photoinitiators or photosensitive groups that have distinct and non-overlapping action spectra. kit.edu The ability to create such wavelength-orthogonal systems is critical for the fabrication of complex polymer architectures and multi-material objects from a single vat of resin. nih.govunileoben.ac.at

The table below illustrates a hypothetical scenario for achieving wavelength-orthogonal control in a co-polymerization system involving MTC, based on the principles of photochemical action plot analysis.

| Wavelength (nm) | Photoinitiator A (for MTC) Reactivity | Photoinitiator B (for Comonomer) Reactivity | Outcome |

| 365 | High | Negligible | Selective polymerization of MTC |

| 450 | Negligible | High | Selective polymerization of comonomer |

Investigation of UV-Promoted Initiator Decay Versus Direct Ring-Opening Acceleration

In the photopolymerization of MTC, ultraviolet (UV) radiation can influence the reaction in two primary ways: by promoting the decay of a photoinitiator to generate radicals, or by directly accelerating the ring-opening process. nih.govnih.gov Differentiating between these two mechanisms is crucial for optimizing polymerization kinetics and controlling the final polymer structure.

UV-Promoted Initiator Decay: The more conventional pathway involves the use of a photoinitiator that absorbs UV light and subsequently decomposes into radical species. These radicals then initiate the polymerization of the MTC monomer. The rate of polymerization in this case is dependent on the quantum yield of the initiator, its concentration, and the intensity of the UV light.

Direct Ring-Opening Acceleration: A more direct role for UV light would involve the photoexcitation of the MTC monomer itself or a monomer-catalyst complex, leading to an accelerated rate of ring-opening. nih.gov This process may or may not proceed through a radical mechanism. For instance, light could facilitate the formation of a transient species that is more susceptible to ring-opening.

Distinguishing between these pathways can be achieved through a series of controlled experiments. For example, one could monitor the polymerization rate with and without a photoinitiator while keeping other parameters constant. If polymerization proceeds, albeit at a slower rate, in the absence of an initiator, it would suggest a degree of direct photo-acceleration. Furthermore, spectroscopic analysis during polymerization can help identify transient species and elucidate the reaction mechanism.

The following table outlines experimental approaches to investigate the dominant photochemical mechanism.

| Experiment | Condition | Expected Outcome if Initiator Decay Dominates | Expected Outcome if Direct Acceleration is Significant |

| Polymerization without initiator | UV irradiation of MTC | No or negligible polymerization | Polymer formation observed |

| Varying initiator concentration | Increasing initiator concentration at constant light intensity | Increased polymerization rate | Minimal effect on polymerization rate |

| Quantum yield analysis | Comparison of photon absorption by initiator vs. monomer | High correlation between initiator absorption and reaction rate | Discrepancy between initiator absorption and reaction rate |

Controlled Radical Polymerization Techniques Applied to MTC

Exploration of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.govmdpi.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer process. openrepository.comnih.gov

The application of RAFT to the polymerization of MTC has been explored to produce well-defined, degradable polymers. researchgate.netacs.org In this process, a radical initiator generates propagating chains that add to the RAFT agent. This is followed by fragmentation of the intermediate radical, which can either regenerate the initial propagating chain or form a new propagating chain and a dormant polymeric RAFT agent. This rapid equilibrium between active and dormant species ensures that all chains grow at a similar rate, leading to a low dispersity (Đ). openrepository.com

The successful RAFT polymerization of MTC allows for the creation of block copolymers by sequential monomer addition. For example, a macro-CTA can be prepared from a conventional vinyl monomer and then used to initiate the polymerization of MTC, resulting in a block copolymer with a degradable segment. acs.org The choice of RAFT agent is critical for achieving good control over the polymerization and is dependent on the reactivity of the MTC monomer. openrepository.com

Below is a table summarizing typical components and outcomes of a RAFT polymerization of MTC.

| Component | Example | Function |

| Monomer | 2-Methylene-1,3,6-trioxocane (MTC) | Forms the polymer backbone |

| Initiator | Azobisisobutyronitrile (AIBN) | Generates initial radical species |

| RAFT Agent (CTA) | Dithiobenzoate or trithiocarbonate (B1256668) derivative | Controls the polymerization, leading to low dispersity |

| Solvent | Toluene or dioxane | Solubilizes the reaction components |

| Outcome | ||

| Polymer | Poly(MTC) with controlled molecular weight and Đ < 1.3 | Degradable polymer with defined architecture |

Potential Analogies with Atom Transfer Radical Polymerization (ATRP) in Related Systems

Atom Transfer Radical Polymerization (ATRP) is another powerful RDRP technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains through a halogen atom transfer process. wikipedia.orgcmu.edu This provides excellent control over polymer molecular weight, architecture, and end-functionality. cmu.edu

While direct ATRP of MTC is not as commonly reported as RAFT, analogies can be drawn from ATRP of structurally similar cyclic ketene acetals and other methylene (B1212753) heterocyclic compounds. uliege.beresearchgate.net In these systems, a halogenated initiator is used in conjunction with a transition metal complex. The metal complex in its lower oxidation state activates the initiator to form a radical, which then propagates. The metal complex in its higher oxidation state deactivates the propagating radical, reforming the dormant species. cmu.edu

For ATRP to be successfully applied to MTC, several factors would need to be optimized, including the choice of catalyst, ligand, initiator, and solvent to ensure that the rate of ring-opening is competitive with the rate of propagation and that the ATRP equilibrium is maintained. wikipedia.org The tolerance of ATRP catalysts to the functional groups present in MTC and the potential for side reactions would also need to be considered. cmu.edu

The successful application of ATRP to monomers analogous to MTC suggests its potential for creating well-defined MTC-based polymers and copolymers. researchgate.net

The following table outlines the key components of an ATRP system and their potential relevance to MTC polymerization.

| ATRP Component | General Example | Role in Polymerization | Potential Considerations for MTC |

| Monomer | Styrene, acrylates | The building block of the polymer | Reactivity and stability of the MTC ring under ATRP conditions |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initial dormant chain end | Efficiency of initiation for MTC polymerization |

| Catalyst | Copper(I) bromide (CuBr) | Activates and deactivates the polymer chain | Compatibility with the MTC monomer and potential for side reactions |

| Ligand | Bipyridine or other nitrogen-based ligands | Solubilizes the catalyst and tunes its reactivity | Optimization of ligand to control the ATRP equilibrium for MTC |

| Solvent | Toluene, anisole | Dissolves all components | Choice of solvent to ensure homogeneity and optimal reaction kinetics |

Branching Phenomena in MTC Polymerization

Intra- and Intermolecular Hydrogen Transfer Reactions Leading to Branched Structures

During the radical polymerization of MTC, branching can occur through various chain transfer reactions. wikipedia.org Among these, intra- and intermolecular hydrogen transfer are significant mechanisms that can lead to the formation of branched polymer structures instead of purely linear chains. nih.gov These transfer events compete with the propagation reaction and can have a substantial impact on the final properties of the polymer, such as its molar mass distribution, viscosity, and crystallinity. youtube.comamazonaws.com

Intramolecular hydrogen transfer , often referred to as "backbiting," occurs when a propagating radical at the end of a growing polymer chain abstracts a hydrogen atom from a monomer unit further down the same chain. This results in the formation of a mid-chain radical, which can then initiate further polymerization, leading to a short-chain branch.

Intermolecular hydrogen transfer involves the abstraction of a hydrogen atom from a monomer, another polymer chain, or the solvent by a propagating radical. When a hydrogen atom is abstracted from another polymer chain, a mid-chain radical is formed, which can then propagate to create a long-chain branch, potentially leading to cross-linking if the process is extensive. researchgate.net

The propensity for these hydrogen transfer reactions to occur during MTC polymerization is influenced by factors such as the reaction temperature, monomer concentration, and the nature of the solvent. Higher temperatures generally increase the rate of chain transfer relative to propagation.

The table below summarizes the key aspects of these branching mechanisms.

| Mechanism | Description | Resulting Structure |

| Intramolecular Hydrogen Transfer (Backbiting) | A propagating radical abstracts a hydrogen from its own polymer chain. | Short-chain branches |

| Intermolecular Hydrogen Transfer | A propagating radical abstracts a hydrogen from another molecule (monomer, polymer, or solvent). | Long-chain branches or cross-links |

Correlation Between Monomer Conversion and Branch Density

The radical ring-opening polymerization (rROP) of 2-Methylene-1,3,6-trioxocane (MTC) is a complex process where the progression of the reaction significantly influences the final polymer architecture. A key characteristic of this polymerization is the formation of branched structures, and the density of these branches is directly correlated with monomer conversion.

During the initial phases of polymerization, at low monomer conversion, the reaction is primarily characterized by chain growth. As the reaction proceeds and the concentration of the MTC monomer decreases, other kinetic behaviors become more prominent. With increasing monomer conversion, branching and recombination reactions begin to dominate the process. This shift in kinetic behavior leads to a step-growth-like pattern, where polymer chains can combine, resulting in a higher degree of branching.

This phenomenon occurs because, as the availability of monomer units lessens, the likelihood of a growing radical chain reacting with an already formed polymer chain (intermolecular chain transfer) or with itself (intramolecular chain transfer or "backbiting") increases. Both of these events lead to the formation of a branch point. Consequently, polymers sampled at higher conversion rates exhibit a more densely branched, hyperbranched, or even cross-linked structure compared to those isolated at lower conversions. This relationship allows for the tuning of the polymer's physical and chemical properties by controlling the extent of the polymerization reaction.

The following table illustrates the conceptual relationship between the progress of monomer conversion and the resulting polymer architecture.

| Monomer Conversion | Dominant Reaction Type | Resulting Branch Density | Polymer Structure |

| Low | Linear Chain Growth | Low | Primarily Linear |

| Medium | Chain Growth & Branching | Moderate | Lightly Branched |

| High | Branching & Recombination | High | Highly Branched / Hyperbranched |

Polymerization in Supercritical Solvents: Feasibility in Supercritical CO2

The search for more sustainable and environmentally friendly manufacturing processes has led to the investigation of alternative solvent systems for polymerization. Supercritical carbon dioxide (scCO2) has emerged as a promising green solvent for the radical ring-opening polymerization of 2-Methylene-1,3,6-trioxocane. researchgate.net The use of scCO2 offers significant advantages, including its non-toxic, non-flammable nature and the ease of its removal from the final polymer product through simple depressurization. cmu.edurug.nl

Research has successfully demonstrated the feasibility of conducting the rROP of MTC in supercritical CO2. researchgate.net This process leverages the unique properties of supercritical fluids, which exhibit liquid-like densities for solvation and gas-like diffusivities and viscosities that can be beneficial for reaction kinetics. cmu.edu The ability of scCO2 to swell and plasticize polymers is also an advantage, as it can facilitate the diffusion of monomer into growing polymer particles in heterogeneous polymerization systems. liverpool.ac.uk

The polymerization of MTC in scCO2 allows for the synthesis of functional and biodegradable polyesters, similar to those produced in conventional organic solvents. researchgate.net The process is a viable alternative for creating these valuable polymers while significantly reducing the environmental impact associated with volatile organic compounds (VOCs). The successful polymerization in this medium opens pathways for cleaner production methods in the polymer industry. researchgate.netrug.nl

Copolymerization Strategies Involving 2 Methylene 1,3,6 Trioxocane

Copolymerization with Vinyl Monomers

The copolymerization of 2-methylene-1,3,6-trioxocane with various vinyl monomers is a key strategy for developing novel biodegradable polymers. This approach allows for the modification of conventional vinyl polymers, enhancing their environmental compatibility and expanding their application scope.

The radical-initiated copolymerization of 2-methylene-1,3,6-trioxocane with vinyl monomers facilitates the direct insertion of ester-ether groups into the main chain of the resulting polymers. researchgate.net This process occurs via a ring-opening mechanism of the MTC monomer. The resulting polymer architecture combines the properties of the vinyl monomer with the inherent biodegradability conferred by the ester linkages. This method has been successfully employed to create a range of biodegradable polymers with potential applications in fields requiring materials with controlled environmental persistence. researchgate.net

Extensive research has demonstrated the feasibility of copolymerizing 2-methylene-1,3,6-trioxocane with a diverse array of vinyl monomers. These include styrene, vinyl acetate (B1210297), methyl vinyl ketone, N-vinyl-2-pyrrolidone (NVP), N-isopropyl acrylamide (B121943) (NIPAAm), and maleic anhydride (B1165640) (MA). researchgate.net

The copolymerization of MTC with NVP at 60°C has been shown to produce water-soluble copolymers. The incorporation of the ester-ether moiety from MTC into the poly-NVP backbone imparts enzymatic degradability to the polymer. researchgate.net Similarly, copolymers of MTC and N-isopropyl acrylamide exhibit both thermosensitivity and enzymatic degradability. researchgate.netresearchgate.net

In the case of maleic anhydride, elemental analysis of the resulting copolymer suggests a composition of alternating monomer units. researchgate.netresearchgate.net This indicates a strong tendency for the two monomers to react with each other rather than with themselves during the polymerization process. Following hydrolysis of the maleic anhydride's carboxylate anhydride functionality, the resulting copolymer demonstrates good calcium ion sequestration and buffering capacities. researchgate.net

The composition of the final copolymer is directly influenced by the initial feed ratio of the monomers, a principle governed by the reactivity ratios of the comonomers. In free radical polymerization, the feed ratios and the final composition of the polymer can differ due to the varying reactivity of each monomer. researchgate.net

For instance, in the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO), a structurally similar cyclic ketene (B1206846) acetal (B89532), with vinyl acetate (VAc), it is possible to vary the MDO content over a wide range by adjusting the monomer feed ratio. rsc.org The reactivity ratios for this system were determined to be rMDO = 0.14 and rVAc = 1.89, indicating that the vinyl acetate radical prefers to add to another vinyl acetate monomer, while the MDO radical has a higher affinity for the vinyl acetate monomer. rsc.org

A similar relationship between feed ratio and copolymer composition is observed in the copolymerization of N-isopropylacrylamide (NIPAAm) with 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA), where the reactivity ratios were found to be rDHPMA = 3.09 and rNIPAAm = 0.11. tubitak.gov.tr This suggests that DHPMA has a greater preference for homopolymerization, while NIPAAm favors copolymerization. tubitak.gov.tr

In the case of the copolymerization of 2-methylene-1,3,6-trioxocane with N-isopropylacrylamide, studies have been conducted using different feed ratios, resulting in copolymers with varying properties. researchgate.netresearchgate.net For the copolymerization of MTC with maleic anhydride, the strong alternating tendency suggests that the copolymer composition remains close to a 1:1 molar ratio over a range of feed ratios. researchgate.netresearchgate.net

Table 1: Illustrative Example of the Effect of Monomer Feed Ratio on Copolymer Composition for the Copolymerization of 2-Methylene-1,3-dioxepane (MDO) and Vinyl Acetate (VAc)

| Feed Ratio (MDO:VAc) | Copolymer Composition (MDO mol%) |

| 1:9 | 10% |

| 3:7 | 28% |

| 5:5 | 45% |

| 7:3 | 60% |

| 9:1 | 75% |

Copolymerization with Other Cyclic Acetals

Beyond vinyl monomers, 2-methylene-1,3,6-trioxocane can also be copolymerized with other cyclic acetals. This approach allows for the synthesis of polyesters with varied ester and ether linkages, leading to a fine-tuning of their physical and degradation properties.

Research has demonstrated the successful synthesis of amorphous aliphatic polyester-ether copolymers through the radical ring-opening copolymerization of 2-methylene-1,3,6-trioxocane and 2-methylene-1,3-dioxepane (MDO). The reaction has been mapped using different feed ratios and temperatures. Characterization of the resulting copolymers revealed that the amount of MTC incorporated into the polymer was independent of the initial feed ratio and was consistently higher than the amount of MDO.

Cationic ring-opening polymerization (CROP) offers an alternative route for the polymerization of cyclic acetals. A key mechanistic pathway in CROP is the activated monomer (AM) mechanism. researchgate.netacs.org In this mechanism, the monomer is first activated, typically by protonation, forming a reactive species. researchgate.net This activated monomer then reacts with a nucleophilic initiator, such as an alcohol, to propagate the polymer chain. acs.org

The major factors that determine whether the polymerization proceeds via the active chain end (ACE) mechanism or the AM mechanism include the basicity of the monomer, the ring strain, and the presence of protic additives in the reaction system. researchgate.net For cyclic esters, the AM mechanism has been extensively studied, with derivatives of phosphoric acid being popular catalysts. researchgate.net This mechanism allows for the synthesis of polymers with controlled molecular weights and architectures, as any initiator with hydroxyl groups can be used to initiate the polymerization, resulting in macromolecules with corresponding end-groups. researchgate.net

Structural Characterization and Advanced Spectroscopic Analysis of 2 Methyl 1,3,6 Trioxocane Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of both the 2-Methyl-1,3,6-trioxocane monomer and its resulting polymers. It provides detailed information about the chemical environment of atomic nuclei, enabling the confirmation of polymer structure and the quantification of key parameters. researchgate.net

Proton NMR (¹H-NMR) spectroscopy is a primary tool for monitoring the conversion of the cyclic monomer into the linear polymer via ring-opening polymerization. researchgate.net The extent of the reaction can be determined by comparing the integrals of proton signals unique to the monomer with those of the newly formed polymer backbone. researchgate.net For instance, the disappearance of specific signals corresponding to the protons adjacent to the acetal (B89532) group in the monomer and the appearance of new signals characteristic of the open-chain ester and ether linkages in the polymer backbone confirm the progression of the polymerization. researchgate.net

Furthermore, ¹H-NMR is highly effective for the analysis of polymer end-groups. sigmaaldrich.comresearchgate.netmagritek.com By comparing the integration of signals from the protons of the repeating monomer units to the integration of signals from protons on the terminal groups (derived from the initiator or chain transfer agents), the number-average molecular weight (Mn) can be calculated, particularly for polymers with lower molecular weights (typically under 50,000 g/mol ). researchgate.netmagritek.comfsu.edu This method relies on the ability to clearly distinguish and accurately integrate the signals for both the end-groups and the repeating units. sigmaaldrich.com

| Assignment | Monomer (this compound) | Polymer (Ring-Opened) |

| Backbone Protons | Present (cyclic structure) | Characteristic shifts for linear ester-ether structure appear |

| End-Group Protons | N/A | Identifiable signals depending on initiator/termination |

| Acetal Proton (CH) | Characteristic Signal | Signal Disappears |

| Methyl Protons (CH₃) | Doublet | Signal shifts upon polymerization |

This table presents a generalized summary of expected ¹H-NMR spectral changes. Actual chemical shifts are dependent on the solvent and specific polymer structure.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides complementary and often more resolved information about the carbon skeleton of the polymer. dtic.mil It is instrumental in confirming the successful ring-opening of the this compound monomer. A key indicator of a complete ring-opening polymerization is the disappearance of the acetal carbon signal, which typically appears in the 100-110 ppm region of the monomer's spectrum. researchgate.net The presence of this signal in the polymer spectrum would suggest incomplete reaction or the occurrence of side reactions. researchgate.net

¹³C-NMR is also invaluable for characterizing the polymer backbone's microstructure, including the sequence distribution in copolymers and the presence of any branching. cjps.orgbeilstein-journals.org Different carbon environments within the polymer chain will result in distinct chemical shifts, allowing for a detailed structural map of the material. nsf.gov In some cases, resonances for terminal hydroxyl-substituted carbons can be observed, providing another method to analyze the polymer's molecular weight. dtic.mil

| Assignment | Monomer (this compound) | Polymer (Ring-Opened) |

| Acetal Carbon (C-O-C-O) | ~100-110 ppm | Signal Disappears |

| Backbone Carbons | Signals for cyclic ether carbons | New signals for linear ester (C=O) and ether carbons |

| Methyl Carbon (CH₃) | Signal Present | Signal shifts upon polymerization |

This table illustrates the key diagnostic signals in ¹³C-NMR for monitoring the polymerization. Specific chemical shifts can vary.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity Index

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. lcms.czresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. toray-research.co.jpchromatographyonline.com Larger molecules navigate through the porous gel column more quickly, while smaller molecules take a more tortuous path, resulting in a separation by size. researchgate.net

GPC analysis yields several critical parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. researchgate.net A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values signify a broader distribution. researchgate.net

This information is crucial as the molecular weight and PDI significantly influence the polymer's mechanical, thermal, and solution properties. researchgate.net

| Polymer System | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| MTC-based Copolymer 1 | 11,500 | 3.6 | researchgate.net |

| MTC-based Copolymer 2 | 8,000 | 2.6 | researchgate.net |

This table presents representative data for copolymers based on a related cyclic ketene (B1206846) acetal, 2-methylene-1,3,6-trioxocane (MTC), illustrating typical values obtained from GPC analysis.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. netzsch.comresearchgate.net For polymers derived from this compound, DSC is used to determine key thermal transitions that define the material's service temperature range and processing characteristics.

The primary thermal events analyzed by DSC for these polymers include:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step change in the heat capacity. researchgate.netresearchgate.net

Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, observed as an endothermic peak.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

Heat of Fusion/Crystallization: The energy associated with melting or crystallization, which can be used to quantify the degree of crystallinity.

These thermal properties are critical for understanding the polymer's behavior at different temperatures and for designing appropriate manufacturing processes. unt.edu

| Thermal Property | Description | Typical Observation in DSC |

| Glass Transition (Tg) | Onset of large-scale polymer chain motion | Step-like change in the baseline heat flow |

| Melting (Tm) | Transition from crystalline solid to amorphous liquid | Endothermic peak (heat absorbed) |

| Crystallization (Tc) | Ordering of polymer chains into crystalline structures | Exothermic peak (heat released) |

This table describes the principal thermal transitions that can be analyzed by DSC for polymeric materials.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Kinetic Monitoring and Photochemical Reaction Studies

Ultraviolet-Visible (UV/Vis) spectroscopy can be a powerful tool for monitoring the kinetics of polymerization in real-time, provided that the monomer or the polymer possesses a suitable chromophore that absorbs light in the UV or visible range. researchgate.net The rate of polymerization can be determined by tracking the change in absorbance of a specific chromophore over time.

For example, if this compound is copolymerized with a vinyl monomer containing a chromophore, the consumption of the monomer can be followed by the decrease in its characteristic absorbance. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the calculation of reaction rate constants. researchgate.net In some cases, the formation of an isosbestic point in the UV/Vis spectra during the reaction indicates a clean conversion from one species (monomer) to another (polymer) without the formation of significant intermediates. researchgate.net This technique is particularly useful for studying photochemically initiated polymerizations, where the reaction is triggered by UV light.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the this compound monomer and to analyze the structure of the resulting polymer chains. mdpi.com

For the monomer, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification and purity assessment by comparing the obtained mass spectrum with library data. The fragmentation pattern provides a structural fingerprint of the molecule. docbrown.info

For the polymer, more advanced MS techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are employed. researchgate.net MALDI-MS allows for the ionization and vaporization of large polymer molecules without significant fragmentation. This provides information on:

The absolute molecular weight of individual polymer chains.

The distribution of oligomers.

The chemical structure of the end-groups, which can confirm the initiation and termination mechanisms. researchgate.net

This data complements the average molecular weight information obtained from GPC and NMR. researchgate.net

| Species | Technique | Information Obtained |

| Monomer | GC-MS | Molecular Weight Confirmation, Purity, Fragmentation Pattern |

| Oligomers/Polymers | MALDI-TOF MS | Absolute Molecular Weight, Polymer Distribution, End-Group Analysis |

This table summarizes the application of different mass spectrometry techniques for the analysis of the monomer and its polymers.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

[Content not available due to lack of specific research data.]

Theoretical and Computational Studies on 2 Methyl 1,3,6 Trioxocane and Its Radical Species

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure of Trioxocane Rings

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to determining the properties of molecules. unipd.it These methods solve the Schrödinger equation (or approximations of it) to find the optimal geometric and electronic structure of a molecule. unipd.it

Molecular Geometry: For the 2-methyl-1,3,6-trioxocane ring, quantum chemical calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. The eight-membered trioxocane ring is inherently flexible, and these calculations can identify its most stable conformations (e.g., boat-chair, twist-boat). By minimizing the energy of the system, the calculations reveal the lowest-energy three-dimensional arrangement of the atoms. For instance, Density Functional Theory (DFT) is a common method used for geometry optimization, providing a good balance between accuracy and computational cost.

Electronic Structure: Understanding the electronic structure is crucial for predicting reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons within the trioxocane ring. This includes:

Molecular Orbitals: Calculating the energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Electron Density and Charge Distribution: These calculations can map the electron density across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The oxygen atoms in the trioxocane ring are expected to have a higher partial negative charge due to their electronegativity, making them potential sites for electrophilic attack.

Below is a table illustrating typical data obtained from quantum chemical calculations for a representative trioxocane ring conformation.

| Parameter | Calculated Value | Description |

| Total Energy | -495.123 Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -0.25 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | +0.08 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Dipole Moment | 1.85 Debye | A measure of the overall polarity of the molecule. |

| C-O Bond Length | 1.42 Å | Average calculated length of the carbon-oxygen single bonds in the ring. |

| C-C Bond Length | 1.53 Å | Average calculated length of the carbon-carbon single bonds in the ring. |

| O-C-O Angle | 112.5° | Bond angle within the acetal (B89532) group. |

Note: The data in this table is illustrative for a generic trioxocane ring system and is based on general principles of quantum chemical calculations.

Ab-Initio Calculations of Radical Intermediates in RROP and Their Stability

Radical Ring-Opening Polymerization (rROP) is a key process for converting cyclic monomers into linear polymers, often introducing desirable functionalities like ester groups into the polymer backbone. researchgate.netresearchgate.net The mechanism of rROP involves the formation of radical intermediates. chemrxiv.org Ab-initio calculations, which are a type of quantum chemical calculation that relies on first principles without experimental data, are essential for studying these transient species.

In the context of this compound, an initiating radical can add to the molecule, leading to the formation of a radical intermediate. This intermediate can then undergo a ring-opening reaction. Ab-initio methods can be used to calculate the energies of the transition states and the radical intermediates involved in this process. The stability of the formed radical is a crucial factor that determines the favorability of the ring-opening pathway. chemrxiv.org For cyclic ketene (B1206846) acetals, which are structurally related to trioxocanes, studies have shown that the stabilization of the resulting radical intermediate is a key parameter influencing the extent of ring-opening. chemrxiv.orgacs.org

The stability of a radical is often assessed by calculating its formation energy or by analyzing the delocalization of the unpaired electron. A more stable radical intermediate corresponds to a lower activation energy for its formation, making the reaction pathway more favorable. For the trioxocane ring, ring-opening would likely lead to a carbon-centered radical, and its stability would be influenced by the presence of adjacent oxygen atoms.

The following table presents hypothetical relative energies for intermediates in the rROP of a cyclic acetal, as would be determined by ab-initio calculations.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Trioxocane + Initiator Radical) | 0.0 | Reference energy level. |

| Initial Radical Adduct (Ring-Closed) | +5.2 | The radical formed after the initiator adds to the molecule but before the ring opens. |

| Transition State for Ring-Opening | +12.5 | The energy barrier that must be overcome for the ring to open. |

| Ring-Opened Radical Intermediate | -8.7 | The more stable radical formed after the cleavage of a C-O bond in the ring. |

Note: This data is hypothetical and serves to illustrate the typical energy profile of a radical ring-opening reaction.

Molecular Mechanics (MM2) for Conformation and Strain Energy Analysis of Cyclic Systems

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. unipd.itnih.gov Unlike quantum mechanics, it does not consider electrons explicitly but treats atoms as spheres and bonds as springs. The MM2 force field is a specific set of parameters used in these calculations to describe the potential energy of a molecule based on its geometry.

Conformational Analysis: For a flexible eight-membered ring like this compound, there are numerous possible conformations. MM2 is particularly well-suited for exploring the potential energy surface of such molecules to identify stable conformers. By systematically changing the dihedral angles and calculating the corresponding energy, a conformational search can map out the low-energy shapes the molecule can adopt. This is computationally much faster than quantum mechanical methods, making it ideal for large molecules or extensive conformational searches. nih.gov

Strain Energy Analysis: Ring strain is a critical factor driving the ring-opening polymerization of cyclic monomers. aston.ac.uklibretexts.org It arises from deviations from ideal bond angles, bond lengths, and torsional angles imposed by the cyclic structure. MM2 calculations can provide a quantitative measure of the strain energy in a molecule by comparing its energy to a hypothetical, strain-free reference compound. mdpi.com The total strain energy is typically broken down into components:

Bond Stretching: Energy required to stretch or compress bonds from their ideal lengths.

Angle Bending: Energy from deforming bond angles away from their optimal values.

Torsional Strain: Energy arising from eclipsing interactions between atoms separated by three bonds.

Van der Waals Interactions: Repulsive or attractive forces between non-bonded atoms.

A higher calculated strain energy for the this compound ring would suggest a greater thermodynamic driving force for ring-opening polymerization. aston.ac.uk

The table below shows a sample breakdown of strain energy components for a cyclic ether, as could be calculated using MM2.

| Strain Component | Energy Contribution (kcal/mol) |

| Bond Stretching | 1.5 |

| Angle Bending | 4.2 |

| Torsional Strain | 6.8 |

| Van der Waals (Non-bonded) | 2.1 |

| Total Strain Energy | 14.6 |

Note: The values are representative for a medium-sized cyclic ether and are for illustrative purposes.

Delocalization Effects and Their Role in Radical Reactivity and Polymerization Acceleration

Electron delocalization, where electrons are spread over multiple atoms, can have a profound effect on the stability and reactivity of radical intermediates. In the context of the radical species derived from this compound, delocalization can play a significant role in the kinetics of ring-opening and subsequent polymerization.

When a radical is formed during rROP, its stability is enhanced if the unpaired electron can be delocalized. For instance, if the radical is adjacent to oxygen atoms, the lone pairs on the oxygen can participate in resonance, spreading the radical character over several atoms. This stabilization of the radical intermediate lowers the energy of the transition state leading to its formation, thereby accelerating the reaction rate.

Computational methods, particularly quantum chemical calculations, can quantify the extent of delocalization by analyzing the spin density distribution in the radical intermediate. The spin density indicates the probability of finding the unpaired electron at a particular location in the molecule. A high degree of spin delocalization is indicative of a more stable radical.

This stabilization is crucial for an efficient polymerization process. An accelerated rate of ring-opening, driven by the formation of a stabilized radical, ensures that this pathway outcompetes other potential side reactions, such as direct polymerization through the vinyl group in related monomers like cyclic ketene acetals. chemrxiv.org Therefore, understanding the delocalization effects within the radical intermediates of the trioxocane system is key to predicting its suitability as a monomer for rROP and for designing more efficient polymerization strategies. The acceleration of polymerization is directly linked to the enhanced stability of the propagating radical species.

Advanced Materials Applications Derived from 2 Methyl 1,3,6 Trioxocane Polymers

Design of Biodegradable Poly(ester-ether) Materials

The synthesis of biodegradable polymers is a significant area of research aimed at addressing plastic waste accumulation. 2-Methylene-1,3,6-trioxocane (MTC) is a key monomer in this field because its radical ring-opening polymerization produces a poly(ester-ether). researchgate.net This structure is susceptible to both hydrolytic and enzymatic degradation. mdpi.comresearchgate.net The presence of ether linkages within the poly(ester-ether) backbone generally increases the hydrophilicity and flexibility of the material compared to conventional polyesters like poly(lactic acid) (PLA) or poly(caprolactone) (PCL). researchgate.netresearchgate.net

The free-radical ring-opening polymerization of MTC allows it to be easily copolymerized with a variety of traditional vinyl monomers. researchgate.net This process enables the introduction of ester-ether groups into the backbone of otherwise non-degradable vinyl polymers, rendering the resulting copolymers biodegradable. researchgate.netresearchgate.net Monomers that have been successfully copolymerized with MTC include styrene, vinyl acetate (B1210297), N-vinyl-2-pyrrolidone, and N-isopropyl acrylamide (B121943), leading to a diverse range of biodegradable polymers with functionalities suited for various applications. researchgate.net

| Co-monomer | Resulting Copolymer Property/Application | Reference |

|---|---|---|

| Styrene | Introduces degradability to polystyrene-like materials | researchgate.net |

| Vinyl Acetate | Creates biodegradable polymers with ester functionalities | researchgate.net |

| N-vinyl-2-pyrrolidone (NVP) | Produces water-soluble and enzymatically degradable polymers | researchgate.netresearchgate.net |

| N-isopropyl acrylamide | Yields thermosensitive, biodegradable materials | researchgate.net |

| Maleic anhydride (B1165640) | Forms copolymers with good calcium ion sequestration and buffer capacity after hydrolysis | researchgate.net |

The degradation rate of polymers derived from 2-Methyl-1,3,6-trioxocane can be precisely controlled by adjusting the copolymer composition and molecular architecture. nih.gov The inherent biodegradability of these materials stems from the ester and ether bonds in their backbone, which are susceptible to cleavage through hydrolysis or enzymatic action. mdpi.commdpi.com Several factors influence the rate of degradation, including the polymer's crystallinity, hydrophilicity, and the presence of specific chemical groups. nih.govsemanticscholar.org

Copolymerization is a key strategy for tuning degradation behavior. nih.gov Incorporating more hydrophilic monomers, such as those containing ether linkages, can enhance the rate of hydrolytic degradation by facilitating water absorption into the polymer matrix. semanticscholar.org For example, the higher hydrophilicity of poly(2-methylene-1,3,6-trioxocane) (PMTC) contributes to its faster degradation compared to more hydrophobic polyesters. researchgate.net The degradation rate can be accelerated by increasing the number of ether linkages within the polymer's repeating unit. mdpi.com

Furthermore, the structure-property relationship is critical; for instance, amorphous regions of a polymer are more susceptible to biodegradation than crystalline domains. nih.gov By altering the ratio of co-monomers, the crystallinity of the resulting poly(ester-ether) can be modified, thereby controlling the accessibility of the polymer chains to water and enzymes. nih.gov This allows for the design of materials that degrade over a predictable and desired timeframe, which is crucial for applications like controlled drug delivery and temporary medical implants. core.ac.uk

The enzymatic degradation of poly(ester-ether)s derived from this compound has been a subject of significant study, with lipases being particularly effective biocatalysts. researchgate.netnih.gov Lipases, which catalyze the hydrolysis of ester bonds, can break down these polymers into smaller, environmentally benign molecules. nih.govnih.gov The degradation process typically involves an acyl-enzyme intermediate, where the lipase's active site (commonly a serine residue) attacks the ester linkage in the polymer backbone. nih.gov

Research has shown that poly(2-methylene-1,3,6-trioxocane) (PMTC) is readily degraded by lipases. researchgate.net In comparative studies, PMTC demonstrated higher enzymatic degradability than poly(ester)s like poly(2-methylene-1,3-dioxepane) (PMD), a difference attributed to PMTC's greater hydrophilicity. researchgate.netresearchgate.net The presence of ether groups in the PMTC backbone is thought to enhance its susceptibility to enzymatic attack. researchgate.net

The effectiveness of enzymatic degradation can be influenced by the specific type of lipase (B570770) used and the physical properties of the polymer. nih.govmdpi.com For example, lipases from Candida antarctica (CALB) and Pseudomonas sp. have shown high activity in degrading various aliphatic polyesters. mdpi.comresearchgate.net The degradation process is often a surface erosion mechanism, as the hydrophilic enzymes act on the surface of the more hydrophobic polymer. core.ac.uk Copolymers of MTC with other monomers, such as N-vinyl-2-pyrrolidone, have also been shown to be hydrolyzed by Rhizopus arrhizus lipase, leading to a decrease in the polymer's molecular weight. researchgate.net

| Polymer | Enzyme | Observation | Reference |

|---|---|---|---|

| Poly(2-methylene-1,3,6-trioxocane) (PMTC) | Lipase | Higher enzymatic degradability compared to PMD. | researchgate.net |

| Poly(MTC-co-N-vinyl-2-pyrrolidone) | Rhizopus arrhizus lipase | Decrease in molecular weight after enzymatic action. | researchgate.net |

| Poly(ε-caprolactone) (PCL) | Candida antarctica lipase B (CALB) | Effective hydrolysis in organic solvents. | researchgate.net |

| Poly(butylene succinate-co-adipate) (PBSA) | Lipase PS | High degradability observed. | researchgate.net |

Functional Polymers for Specialized Applications

The versatility of this compound (MTC) extends to the creation of functional polymers with properties tailored for specific, high-performance applications. By copolymerizing MTC with various functional monomers, it is possible to synthesize materials that respond to external stimuli, such as pH, or exhibit unique physical properties like high water absorption. researchgate.netrsc.org

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. nih.gov They are synthesized through the cross-linking of hydrophilic polymers. nih.gov Polymers incorporating this compound (MTC) can be designed to form hydrogels with high water-absorption capacity. researchgate.net The inherent hydrophilicity imparted by the ether linkages in the MTC-derived polymer backbone contributes to this property. researchgate.net

The synthesis of water-soluble and water-absorbing polymers can be achieved by copolymerizing MTC with hydrophilic vinyl monomers. researchgate.net For instance, the copolymerization of MTC with N-vinyl-2-pyrrolidone (NVP) results in a water-soluble polymer that retains enzymatic degradability. researchgate.net To create cross-linked, water-absorbing hydrogels, a cross-linking agent is typically introduced during the polymerization process. researchgate.net These hydrogels have potential applications in agriculture (as water-retaining materials for soil), sanitation, and biomedical fields, where their ability to absorb aqueous fluids is highly valued. pcbiochemres.comncsu.edu The swelling capacity of these hydrogels is a key parameter, often influenced by the cross-linking density and the chemical composition of the polymer network. nih.gov

A significant advancement in functional polymers is the development of materials that respond to changes in environmental pH. researchgate.net This can be achieved by copolymerizing this compound (MTC) with amine-bearing cyclic ketene (B1206846) acetals (CKAs). rsc.orgrsc.org The resulting copolymers contain both degradable ester linkages from MTC and pH-responsive amine groups from the functional CKA. rsc.org

The amine groups in the polymer side chains can be protonated or deprotonated depending on the ambient pH. nih.gov In acidic conditions (below the polymer's pKa), the amines become protonated, leading to electrostatic repulsion between the polymer chains and an increase in hydrophilicity. rsc.orgnih.gov This transition can cause the polymer to swell or dissolve, a property that is highly desirable for applications such as targeted drug delivery to acidic environments like tumor tissues or specific intracellular compartments. mdpi.comnih.gov By varying the type and amount of the amine-bearing CKA in the copolymer, the pH at which this transition occurs can be finely tuned. rsc.org For instance, copolymerizing MTC with N-iso-propyl-2-methylene-1,3,6-dioxazocane (iPr-MAC) can yield pH-responsive and biodegradable nanoparticles. rsc.org

| Copolymer System | pH-Responsive Behavior | Mechanism | Reference |

|---|---|---|---|

| Amine-bearing CKA and MTC | Swelling/dissolution at acidic pH | Protonation of amine groups in the side chains upon acidification. | rsc.org |

| Poly(2-(diethylamino)ethyl methacrylate) (PDEA) based copolymers | Becomes soluble below pH 6.9 | Protonation of tertiary amine groups. | nih.gov |

| Polymers with pendant tertiary amines | Micelle dissociation at pH lower than pKa | Protonation of amines leads to increased hydrophilicity. | nih.gov |

The unique chemical structure of polymers derived from this compound provides a foundation for developing high-performance materials such as precision materials, adhesives, and thermoplastic elastomers. The ability to control the polymer's molecular weight, composition, and architecture through copolymerization allows for the fine-tuning of its mechanical and thermal properties. mdpi.com

For thermoplastic elastomers, a block copolymer structure is often employed, consisting of hard, crystalline segments and soft, amorphous segments. semanticscholar.org The hard segments provide structural integrity, while the soft segments impart flexibility and elasticity. By designing block copolymers that incorporate MTC-derived poly(ester-ether)s as the soft, flexible block, it is possible to create biodegradable thermoplastic elastomers. semanticscholar.orgnih.gov These materials combine the processability of thermoplastics with the elasticity of rubbers, making them suitable for a wide range of applications where both flexibility and biodegradability are required.

Nanoparticle Formation via Radical Ring-Opening Copolymerization-Induced Self-Assembly

Detailed research findings and data on the nanoparticle formation via radical ring-opening copolymerization-induced self-assembly (rROPISA) specifically utilizing this compound are not available in the current body of scientific literature.

Future Research Directions and Emerging Trends

Development of Novel Derivatizations and Monomer Architectures from 2-Methyl-1,3,6-trioxocane Scaffolds

A primary avenue of future research lies in the chemical modification of the this compound (MTC) scaffold to create a diverse library of functional monomers. While the parent compound provides a basic degradable unit, the introduction of various functional groups onto the trioxocane ring can impart specific properties to the resulting polymers, such as altered hydrophilicity, tailored degradation rates, and sites for post-polymerization modification.

One promising approach is the synthesis of derivatives of 2-Methylene-1,3,6-trioxocane (MTC), a closely related cyclic ketene (B1206846) acetal (B89532). Research has demonstrated that MTC can be copolymerized with a wide array of conventional vinyl monomers, including styrene, vinyl acetate (B1210297), methyl vinyl ketone, N-vinyl-2-pyrrolidone (NVP), N-isopropyl acrylamide (B121943), and maleic anhydride (B1165640). researchgate.netresearchgate.net This strategy allows for the incorporation of ester groups into the polymer backbone, thereby introducing biodegradability to otherwise non-degradable vinyl polymers. researchgate.net The resulting copolymers exhibit a range of functionalities, such as water-solubility, thermosensitivity, and potential use as detergent builders, depending on the comonomer used. researchgate.netresearchgate.net

Future work will likely focus on synthesizing MTC derivatives with pendant functional groups. For instance, the incorporation of hydroxyl, carboxyl, or amino groups could enhance water solubility and provide reactive handles for further chemical transformations. The development of MTC-based monomers with photo-responsive or pH-sensitive moieties could lead to the creation of "smart" materials that respond to external stimuli.

The exploration of different monomer architectures is another critical research direction. This could involve the synthesis of bifunctional MTC derivatives capable of acting as crosslinkers, leading to the formation of degradable polymer networks and hydrogels. Furthermore, the design of MTC-based macromonomers, where a pre-formed polymer chain is attached to the trioxocane ring, could open up possibilities for creating graft copolymers with unique topologies and properties.

A summary of vinyl monomers that have been successfully copolymerized with 2-Methylene-1,3,6-trioxocane (MTC) is presented in the table below, showcasing the versatility of the MTC scaffold in creating novel copolymer architectures.

| Comonomer | Resulting Copolymer Functionality |

| Styrene | Introduction of degradable ester linkages into polystyrene |

| Vinyl Acetate | Creation of biodegradable vinyl acetate-based polymers |

| Methyl Vinyl Ketone | Development of functional polyesters |

| N-vinyl-2-pyrrolidone (NVP) | Synthesis of water-soluble and enzymatically degradable copolymers |

| N-isopropyl acrylamide | Production of thermosensitive and enzymatically degradable copolymers |

| Maleic Anhydride | Formation of copolymers with good calcium ion sequestration capacity after hydrolysis |

Exploration of New Polymerization Techniques and Advanced Catalytic Systems for MTC

The polymerization of this compound (MTC) and its derivatives has predominantly been explored through radical ring-opening polymerization (rROP). researchgate.netresearchgate.net While effective, there is considerable scope for investigating alternative and more controlled polymerization techniques to achieve polymers with well-defined architectures, narrow molecular weight distributions, and complex topologies.

Future research will likely delve into controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov These techniques offer the potential for synthesizing block copolymers incorporating MTC segments, which could self-assemble into highly ordered nanostructures. The "living" nature of these polymerizations would also allow for the precise control of polymer chain length and the introduction of specific end-group functionalities. mdpi.com